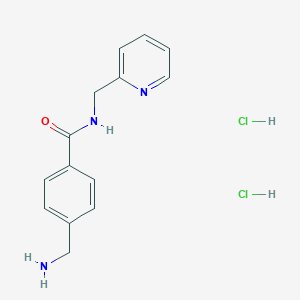

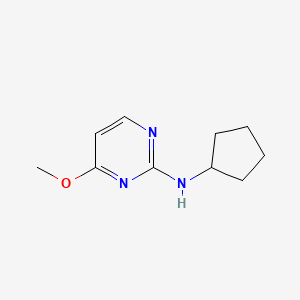

![molecular formula C22H17FN4O2 B2979541 1-(2-fluorophenyl)-3-[(3R)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea](/img/structure/B2979541.png)

1-(2-fluorophenyl)-3-[(3R)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RSV604 (R-Enantiomer) ist ein potenter Inhibitor der Replikation des Respiratorischen Synzytial-Virus. Das Respiratorische Synzytial-Virus ist eine wesentliche Ursache für Infektionen der unteren Atemwege, insbesondere bei Säuglingen, Kleinkindern und Risikogruppen wie älteren Menschen und immungeschwächten Personen . RSV604 ist ein Benzodiazepin-Derivat, das eine submikromolare Aktivität gegen verschiedene klinische Isolate des Respiratorischen Synzytial-Virus gezeigt hat .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von RSV604 (R-Enantiomer) umfasst mehrere Schritte, beginnend mit der Herstellung des Benzodiazepin-Kerns. Zu den wichtigsten Schritten gehören:

Bildung des Benzodiazepin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion erreicht, die einen geeigneten Vorläufer beinhaltet.

Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet den Austausch eines Wasserstoffatoms durch eine Fluorphenylgruppe unter Verwendung eines geeigneten Reagenzes.

Bildung der Harnstoffbindung: Dies beinhaltet die Reaktion des Zwischenprodukts mit einem Isocyanat, um die endgültige Harnstoffbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von RSV604 (R-Enantiomer) folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RSV604 (R-Enantiomer) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Verbindung zu modifizieren, was möglicherweise ihre Aktivität verändert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogenierungsmittel und Nucleophile, werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von RSV604 (R-Enantiomer), die jeweils eine möglicherweise unterschiedliche biologische Aktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

RSV604 (R-Enantiomer) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Benzodiazepin-Derivaten zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf die Replikation des Respiratorischen Synzytial-Virus und sein Potenzial als antivirales Mittel untersucht.

Medizin: Wird auf sein therapeutisches Potenzial zur Behandlung von Infektionen mit dem Respiratorischen Synzytial-Virus untersucht, insbesondere bei Risikogruppen.

Wirkmechanismus

RSV604 (R-Enantiomer) entfaltet seine Wirkung, indem es das Nukleokapsidprotein des Respiratorischen Synzytial-Virus angreift. Diese Interaktion hemmt die Assemblierung und Replikation des Virus, wodurch die Viruslast und die Symptome bei infizierten Personen reduziert werden. Die Verbindung bindet direkt an das Nukleokapsidprotein und verhindert die Bildung des viralen Ribonukleoproteinkomplexes, der für die virale Replikation unerlässlich ist .

Wirkmechanismus

RSV604 (R enantiomer) exerts its effects by targeting the nucleocapsid protein of respiratory syncytial virus. This interaction inhibits the assembly and replication of the virus, thereby reducing viral load and symptoms in infected individuals. The compound binds directly to the nucleocapsid protein, preventing the formation of the viral ribonucleoprotein complex, which is essential for viral replication .

Vergleich Mit ähnlichen Verbindungen

RSV604 (R-Enantiomer) ist unter den Inhibitoren des Respiratorischen Synzytial-Virus aufgrund seines spezifischen Wirkmechanismus und seiner hohen Potenz einzigartig. Zu den ähnlichen Verbindungen gehören:

Ribavirin: Ein Breitband-Antivirus mit begrenzter Wirksamkeit und signifikanter Toxizität.

Palivizumab: Ein monoklonaler Antikörper, der zur Prophylaxe, aber nicht zur Behandlung von Infektionen mit dem Respiratorischen Synzytial-Virus eingesetzt wird.

Fusionsinhibitoren: Verbindungen, die die Fusion des Virus mit Wirtszellen verhindern, aber nicht das Nukleokapsidprotein angreifen

RSV604 (R-Enantiomer) zeichnet sich durch seine direkte Hemmung des Nukleokapsidproteins aus, was einen neuartigen Ansatz zur Behandlung von Infektionen mit dem Respiratorischen Synzytial-Virus bietet .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-[(3R)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPVBMVUENFFLL-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

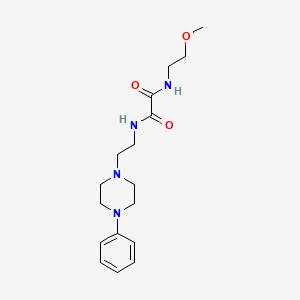

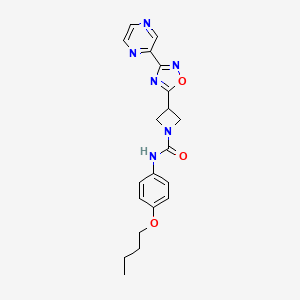

![(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide](/img/structure/B2979460.png)

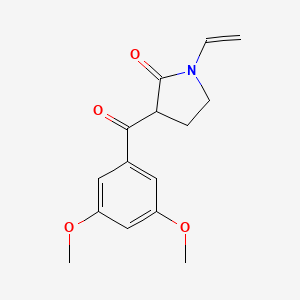

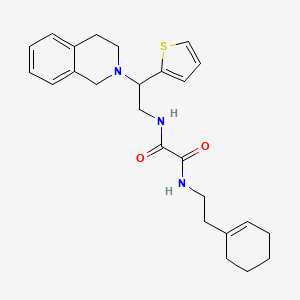

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979461.png)

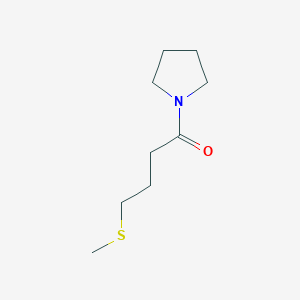

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2979462.png)

![5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2979471.png)

![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2979474.png)